molecular formula C6H5Br2N3O B1379858 3-Amino-2,6-dibromoisonicotinamide CAS No. 1355334-79-0

3-Amino-2,6-dibromoisonicotinamide

Cat. No. B1379858
CAS RN: 1355334-79-0
M. Wt: 294.93 g/mol
InChI Key: VGJWGWNFBHCUDK-UHFFFAOYSA-N
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Description

3-Amino-2,6-dibromoisonicotinamide is a chemical compound with the molecular formula C6H5Br2N3O and a molecular weight of 294.925 . It is used in life science research .


Molecular Structure Analysis

The molecular structure of 3-Amino-2,6-dibromoisonicotinamide consists of a pyridine ring substituted with amino and bromo groups . The exact positions of these substituents can be inferred from the name of the compound.

Scientific Research Applications

Cancer Treatment and Drug Development

3-Amino-2,6-dibromoisonicotinamide and its derivatives play a significant role in cancer treatment research. For instance, the evaluation of BGJ398, a selective FGFR1-3 tyrosine kinase inhibitor, involved patients with advanced solid tumors harboring genetic alterations in FGFRs. This study highlights the potential application of 3-Amino-2,6-dibromoisonicotinamide derivatives in targeted cancer therapies (Nogova et al., 2017). Moreover, the synthesis of novel N,N-dialkyl-2-amino-3-cyanoisonicotinamides, as described by Milovidova et al. (2020), presents a new method for the synthesis of functionalized nicotinonitriles, expanding the horizons in drug development (Milovidova et al., 2020).

Photophysics and Photosensitizers

Research has also explored the photophysical properties of compounds structurally related to 3-Amino-2,6-dibromoisonicotinamide. Guo et al. (2012) studied Naphthalenediimide (NDI) derivatives, including those with 2,6-dibromo and amino substituents, for their application as organic triplet photosensitizers. These findings are crucial in photooxidation and triplet-triplet annihilation upconversions, indicating potential applications in areas like solar energy conversion and photodynamic therapy (Guo et al., 2012).

Receptor Interaction and Drug Design

The role of 3-Amino-2,6-dibromoisonicotinamide in receptor interaction and drug design is evident in the study by Jacobson et al. (2001). They investigated the adenosine A(3) receptors, targeting a unique receptor mutant activated by tailor-made synthetic ligands. This approach exemplifies how derivatives of 3-Amino-2,6-dibromoisonicotinamide can be used to create specific receptor interactions for medicinal purposes (Jacobson et al., 2001).

properties

IUPAC Name

3-amino-2,6-dibromopyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2N3O/c7-3-1-2(6(10)12)4(9)5(8)11-3/h1H,9H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJWGWNFBHCUDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Br)Br)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2,6-dibromoisonicotinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.